2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Overview
Description
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is an organic compound with the molecular formula C9H9BClF4NO. It is a white to almost white powder or crystalline solid. This compound is known for its reactivity and is used in various chemical transformations, particularly in the synthesis of alkyl chlorides from alcohols .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate is a variety of alcohols . The compound interacts with these alcohols to initiate a series of chemical reactions .
Mode of Action
this compound reacts smoothly with its targets, the alcohols, in the presence of tetraethylammonium chloride . This interaction results in the formation of corresponding alkyl chlorides .
Biochemical Pathways
The interaction of this compound with alcohols affects the biochemical pathways involved in the transformation of alcohols to alkyl chlorides . The downstream effects of this interaction include the replacement of a hydroxyl group at an asymmetric carbon atom with chlorine in a stereospecific manner .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of alcohols to alkyl chlorides . This transformation occurs in a stereospecific manner, indicating that the compound has a specific effect on the spatial arrangement of atoms in the molecules it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert atmosphere and at temperatures below 0°C to prevent decomposition . Additionally, the compound’s reaction with alcohols should be conducted in the presence of tetraethylammonium chloride for optimal results .
Preparation Methods
The synthesis of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate typically involves the reaction of 2-chloro-3-ethylbenzoxazole with tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is known to undergo several types of chemical reactions:
Substitution Reactions: It reacts with alcohols in the presence of tetraethylammonium chloride to form alkyl chlorides.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions: Tetraethylammonium chloride is a common reagent used in substitution reactions with this compound.
Scientific Research Applications
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for converting alcohols to alkyl chlorides.
Biology and Medicine: While specific biological and medicinal applications are less documented, its reactivity suggests potential use in the synthesis of biologically active molecules.
Comparison with Similar Compounds
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate can be compared with other benzoxazolium salts, such as:
2-Chlorobenzoxazolium tetrafluoroborate: Similar in structure but lacks the ethyl group, which may affect its reactivity and applications.
3-Ethylbenzoxazolium tetrafluoroborate: Lacks the chlorine atom, which may result in different reactivity and applications.
2-Chloro-3-methylbenzoxazolium tetrafluoroborate: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine and ethyl groups, which confer distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-ethyl-1,3-benzoxazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClNO.BF4/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZANYFUYLJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(OC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212578 | |
Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63212-53-3 | |
Record name | Benzoxazolium, 2-chloro-3-ethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63212-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063212533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-ethylbenzoxazolium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-chloro-3-ethylbenzoxazolium tetrafluoroborate?
A1: this compound has the molecular formula C9H9BClF4NO and a molecular weight of 269.44 g/mol []. Its structure consists of a benzoxazolium ring system with a chlorine atom at the 2-position and an ethyl group at the 3-position. The counterion is tetrafluoroborate (BF4-).
Q2: What are the typical reaction conditions for utilizing this compound?
A2: This reagent is typically used in the presence of a base, such as triethylamine, and often requires the addition of tetraethylammonium chloride. Reactions are generally carried out at room temperature in solvents like dichloromethane or chloroform [].
Q3: How does this compound facilitate the synthesis of isocyanides from formamides?
A3: The reagent reacts with formamides under mild, neutral conditions to afford isocyanides in good yields []. While the exact mechanism is not fully elucidated in the provided research, it likely involves the formation of an intermediate activated by the benzoxazolium ring, which then undergoes dehydration to yield the isocyanide.
Q4: Can this compound be used to synthesize chlorinated compounds?
A4: Yes, it has proven effective in several chlorination reactions. For example, it converts alcohols to alkyl chlorides with high yields [, ], transforms 1,2-epoxides to 1,2-dichloroalkanes stereospecifically [], and facilitates the synthesis of α-chloronitriles from cyanohydrins [].
Q5: What other functional group transformations can be achieved using this reagent?
A5: Beyond its use in chlorination and isocyanide synthesis, this compound enables the preparation of ketones from α-hydroxy carboxylic acids via decarbonylation []. It can also convert aryl ketones to alkynes in the presence of triethylamine [].
Q6: The reagent has been used in nucleoside synthesis. Could you elaborate on this application?
A6: This reagent offers a novel approach for synthesizing trans-nucleosides from 1-hydroxysugars and heterocycles under mild conditions []. This method offers advantages over traditional approaches and expands the toolbox for nucleoside synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.